An In-depth Technical Guide to the Chemical and Physical Properties of 4-Cumylphenol
An In-depth Technical Guide to the Chemical and Physical Properties of 4-Cumylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cumylphenol, with the IUPAC name 4-(2-phenylpropan-2-yl)phenol, is an organic compound that has garnered significant interest in various industrial and research applications. It serves as a crucial intermediate in the synthesis of resins, a chain terminator in the production of polycarbonates, and a component in the manufacturing of surfactants and insecticides.[1][2] Its chemical structure, featuring a phenol group substituted with a cumyl group at the para position, imparts specific physical and chemical characteristics that are critical to its utility and biological activity. This technical guide provides a comprehensive overview of the core chemical and physical properties of 4-Cumylphenol, detailed experimental protocols for their determination, and visualizations of key processes involving this compound.
Chemical and Physical Properties
The fundamental properties of 4-Cumylphenol are summarized in the tables below for easy reference and comparison.
Table 1: General and Chemical Properties of 4-Cumylphenol
| Property | Value | Reference(s) |
| IUPAC Name | 4-(2-phenylpropan-2-yl)phenol | [1] |
| Synonyms | p-Cumylphenol, 4-(1-Methyl-1-phenylethyl)phenol | [2][3] |
| CAS Number | 599-64-4 | |
| Molecular Formula | C₁₅H₁₆O | |
| Molecular Weight | 212.29 g/mol | |
| Appearance | White to tan crystals or cream solid | |
| Odor | Characteristic phenol odor | |
| pKa | ~10.0 - 10.62 | |
| LogP | 3.8 - 3.93 |
Table 2: Physical Properties of 4-Cumylphenol
| Property | Value | Reference(s) |
| Melting Point | 72 - 76 °C (161.6 - 167 °F) | |
| Boiling Point | 335 °C (635 °F) at 760 mmHg | |
| Density | 1.115 g/cm³ at 25 °C | |
| Vapor Pressure | 0.000025 mmHg | |
| Flash Point | 160 °C (320 °F) | |
| Water Solubility | 18 mg/L at 22 °C | |
| Solubility in Organic Solvents | Soluble in DMSO and Methanol (Slightly). At 30°C: Methanol (59.3 g/54.6g ), Acetone (25.3 g/54.6g ), Benzene (2.4 g/54.6g ), Ethane (29.2 g/54.6g ), Carbon Tetrachloride. |
Experimental Protocols
This section details the methodologies for determining the key physical and chemical properties of 4-Cumylphenol. These protocols are based on established analytical techniques and can be adapted for specific laboratory settings.
Determination of Melting Point
The melting point of 4-Cumylphenol can be determined using the capillary method with a melting point apparatus.
Principle: A small, finely powdered sample of the crystalline solid is heated in a capillary tube, and the temperature range over which the substance melts is observed.
Procedure:
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Ensure the 4-Cumylphenol sample is dry and finely powdered.
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Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
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Place the capillary tube in the heating block of a melting point apparatus.
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Heat the block rapidly to a temperature about 10-15 °C below the expected melting point (approximately 72-76 °C).
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Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
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Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
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The melting point range is reported as T1 - T2.
Determination of Boiling Point
The boiling point of 4-Cumylphenol can be determined using a Thiele tube or a distillation apparatus.
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Procedure (Thiele Tube Method):
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Place a small amount of 4-Cumylphenol into a small test tube.
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Invert a sealed capillary tube and place it into the test tube containing the sample.
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Attach the test tube to a thermometer.
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Place the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).
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Heat the side arm of the Thiele tube gently.
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Observe a steady stream of bubbles emerging from the inverted capillary tube as the temperature rises.
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Turn off the heat and allow the apparatus to cool slowly.
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The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density
The density of solid 4-Cumylphenol can be determined by the buoyancy method (Archimedes' principle).
Principle: A solid immersed in a fluid experiences an upward buoyant force equal to the weight of the fluid displaced. This results in an apparent loss of weight of the solid.
Procedure:
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Weigh a sample of 4-Cumylphenol in the air (W_air).
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Select an inert liquid of known density (ρ_liquid) in which 4-Cumylphenol is insoluble.
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Suspend the solid sample from a balance and immerse it completely in the inert liquid.
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Record the apparent weight of the sample while immersed (W_liquid).
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The density of 4-Cumylphenol (ρ_solid) is calculated using the formula: ρ_solid = (W_air / (W_air - W_liquid)) * ρ_liquid
Determination of Solubility
The solubility of 4-Cumylphenol in a given solvent can be determined by the shake-flask method followed by quantitative analysis.
Principle: A saturated solution is prepared by allowing excess solute to equilibrate with the solvent. The concentration of the solute in the saturated solution is then determined.
Procedure:
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Add an excess amount of 4-Cumylphenol to a known volume of the solvent (e.g., water) in a flask.
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Seal the flask and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Allow the undissolved solid to settle.
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Carefully withdraw a known volume of the clear supernatant.
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Determine the concentration of 4-Cumylphenol in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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The solubility is expressed as the mass of solute per volume or mass of solvent.
Determination of pKa
The acid dissociation constant (pKa) of the phenolic hydroxyl group in 4-Cumylphenol can be determined by spectrophotometric titration.
Principle: The protonated (phenol) and deprotonated (phenolate) forms of 4-Cumylphenol have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength as a function of pH, the pKa can be determined.
Procedure:
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Prepare a series of buffer solutions with known pH values spanning the expected pKa range (~9-11).
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Prepare a stock solution of 4-Cumylphenol in a suitable solvent (e.g., methanol or ethanol).
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Add a small, constant amount of the 4-Cumylphenol stock solution to each buffer solution.
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Measure the UV-Vis absorbance spectrum of each solution.
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Select a wavelength where the absorbance difference between the acidic and basic forms is maximal.
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Plot the absorbance at this wavelength against the pH of the solutions.
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The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to the point where the concentrations of the acidic and basic forms are equal.
Visualizations
The following diagrams illustrate key experimental workflows and biological interactions involving 4-Cumylphenol.
Synthesis of 4-Cumylphenol
The industrial synthesis of 4-Cumylphenol typically involves the Friedel-Crafts alkylation of phenol with α-methylstyrene.
Caption: Workflow for the synthesis of 4-Cumylphenol via Friedel-Crafts alkylation.
Quantification of 4-Cumylphenol in a Biological Matrix
This workflow outlines a common procedure for the quantitative analysis of 4-Cumylphenol in a biological sample, such as prawn tissue, using gas chromatography-mass spectrometry (GC-MS).
Caption: Experimental workflow for the quantification of 4-Cumylphenol.
Binding of 4-Cumylphenol to Estrogen-Related Receptor Gamma (ERRγ)
4-Cumylphenol has been identified as a ligand for the orphan nuclear receptor ERRγ. This diagram illustrates the binding interaction within the ligand-binding pocket.
Caption: Interaction of 4-Cumylphenol with the ERRγ ligand-binding pocket.
